molecular formula C8H14O4 B028507 Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate CAS No. 155818-14-7

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate

Cat. No.: B028507
CAS No.: 155818-14-7
M. Wt: 174.19 g/mol
InChI Key: PAJDNLXOQRGUSD-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is an organic compound with the molecular formula C8H14O4. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate typically involves a multi-step reaction. One common method includes the reaction of p-toluenesulfonic acid with a precursor compound, followed by treatment with sodium chloride and dimethylsulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are used under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: This compound is used in the study of metabolic pathways and enzyme reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions, which are essential for its transformation and utilization in different applications .

Comparison with Similar Compounds

  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylate
  • Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate

Comparison: Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties. Compared to similar compounds, it often exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .

Biological Activity

Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a dioxane ring structure which contributes to its chemical reactivity and biological interactions. Its molecular formula is C9H16O4C_9H_{16}O_4, and it features two methyl groups on the dioxane ring, enhancing its lipophilicity and potentially influencing its biological activity.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:

  • Bacterial Inhibition : Compounds with dioxane structures have demonstrated effectiveness against a range of bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Fungal Activity : Some derivatives have shown promising antifungal activity against drug-resistant strains of Candida species. The structure-activity relationship (SAR) indicates that specific substitutions on the dioxane ring may enhance antifungal efficacy .

2. Anticancer Activity

Research has also explored the anticancer potential of this compound:

  • Cell Viability Studies : In vitro studies using cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer) have shown that certain derivatives significantly reduce cell viability. For example, compounds related to the dioxane structure exhibited cytotoxic effects measured via MTT assays .
  • Mechanistic Insights : The anticancer activity appears to be structure-dependent, with modifications leading to varying degrees of effectiveness against different cell lines. Some derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of dioxane-based compounds, including this compound. These compounds were tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AMRSA8 µg/mL
BVRE16 µg/mL
CE. coli32 µg/mL

The results indicated that compound A was particularly effective against MRSA, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, this compound derivatives were evaluated for their effects on Caco-2 cells:

CompoundCell Viability (%)p-value
D39.8<0.001
E31.9<0.004
F56.9<0.002

The study highlighted that compound D significantly decreased cell viability compared to untreated controls, indicating strong anticancer potential .

Properties

IUPAC Name

methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJDNLXOQRGUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633411
Record name Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155818-14-7
Record name Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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